2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile is a chemical compound with the molecular formula C7H8N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate, which is then cyclized to produce the desired imidazole derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Scientific Research Applications
2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4,5-dicarbonitrile: A closely related compound with similar structural features but lacking the ethoxy group.
2-methyl-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile: Another derivative with a methyl group instead of an ethoxy group.
Uniqueness
2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-2-12-7-10-5(3-8)6(4-9)11-7/h7,10-11H,2H2,1H3 |
InChI Key |
GIVCURUJJHVEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1NC(=C(N1)C#N)C#N |
Origin of Product |
United States |
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